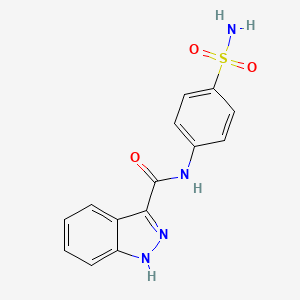
N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide
概要
説明
N-(4-スルファモイルフェニル)-1H-インダゾール-3-カルボキサミドは、インダゾール誘導体のクラスに属する化学化合物です。インダゾール化合物は、抗炎症作用、抗がん作用、抗菌作用など、さまざまな生物学的活性を有することで知られています。この化合物におけるスルファモイルフェニル基の存在は、さまざまな薬理学的用途の可能性を高めています。
2. 製法
合成経路および反応条件: N-(4-スルファモイルフェニル)-1H-インダゾール-3-カルボキサミドの合成は、通常、4-スルファモイル安息香酸と1H-インダゾール-3-カルボン酸の反応によって行われます。反応は、N,N'-ジシクロヘキシルカルボジイミド(DCC)や4-ジメチルアミノピリジン(DMAP)などのカップリング剤を、ジクロロメタンなどの有機溶媒中で存在させて行われます。 反応混合物を室温で数時間撹拌すると、目的の生成物が得られます .
工業的製造方法: この化合物の工業的製造には、同様の合成経路が採用される場合がありますが、より大規模に行われます。連続式反応器や自動化システムの使用は、製造プロセスの効率と収率を向上させることができます。 さらに、環境に優しい溶媒や触媒を使用するグリーンケミストリーのアプローチを適用することで、環境への影響を最小限に抑えることができます .
反応の種類:
酸化: N-(4-スルファモイルフェニル)-1H-インダゾール-3-カルボキサミドは、過酸化水素や過マンガン酸カリウムなどの酸化剤の存在下で酸化反応を起こす可能性があります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: この化合物は、求核置換反応に参加することができ、スルファモイル基を他の求核剤に置き換えることができます。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム; 通常は水溶液または有機溶媒中で高温で行われます。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム; 反応は通常、テトラヒドロフラン(THF)やエタノールなどの無水溶媒中で行われます。
置換: アミン、チオール、ハロゲン化物などの求核剤; 反応は、ジメチルスルホキシド(DMSO)やアセトニトリルなどの極性溶媒中で行われます。
生成される主な生成物:
酸化: スルホン酸誘導体の生成。
還元: アミン誘導体の生成。
置換: さまざまな置換インダゾール誘導体の生成.
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 特に炭酸脱水酵素を標的とした酵素阻害剤としての役割について調査されています。
医学: 抗がん作用、抗炎症作用、抗菌作用について研究されています。がんや細菌感染症などの病気の治療薬として有望視されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide typically involves the reaction of 4-sulfamoylbenzoic acid with 1H-indazole-3-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor, particularly targeting carbonic anhydrases.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown potential as a therapeutic agent for diseases such as cancer and bacterial infections.
作用機序
N-(4-スルファモイルフェニル)-1H-インダゾール-3-カルボキサミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与しています。例えば、炭酸脱水酵素の活性部位に結合することにより、炭酸脱水酵素の活性を阻害することができます。これにより、二酸化炭素から炭酸水素イオンとプロトンへの変換が阻害され、腫瘍の増殖抑制や細菌活性の低下など、さまざまな生理学的効果が得られます。 この阻害は、腫瘍の増殖抑制や細菌活性の低下など、さまざまな生理学的効果につながる可能性があります .
類似化合物:
- N-(4-スルファモイルフェニル)-1,3,4-チアゾール-2-カルボキサミド
- N-(4-スルファモイルフェニル)-2-シアノアセトアミド
- N-(4-スルファモイルフェニル)-ベンズアミド
比較: N-(4-スルファモイルフェニル)-1H-インダゾール-3-カルボキサミドは、インダゾール環の存在により、他の類似化合物とは異なる生物学的活性を示す点が特徴です。例えば、インダゾール環は、抗がん作用と抗炎症作用を高め、より強力な治療薬となっています。 さらに、スルファモイルフェニル基は、酵素阻害活性に寄与し、薬理学的用途において重要な役割を果たしています .
類似化合物との比較
- N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide
- N-(4-sulfamoylphenyl)-2-cyanoacetamide
- N-(4-sulfamoylphenyl)-benzamide
Comparison: N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide is unique due to the presence of the indazole ring, which imparts distinct biological activities compared to other similar compounds. For instance, the indazole ring enhances its anticancer and anti-inflammatory properties, making it a more potent therapeutic agent. Additionally, the sulfamoylphenyl group contributes to its enzyme inhibitory activity, which is crucial for its pharmacological applications .
特性
分子式 |
C14H12N4O3S |
|---|---|
分子量 |
316.34 g/mol |
IUPAC名 |
N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C14H12N4O3S/c15-22(20,21)10-7-5-9(6-8-10)16-14(19)13-11-3-1-2-4-12(11)17-18-13/h1-8H,(H,16,19)(H,17,18)(H2,15,20,21) |
InChIキー |
MNHPHKFLWAPNOV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
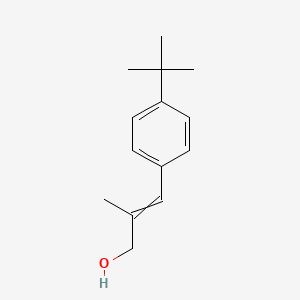
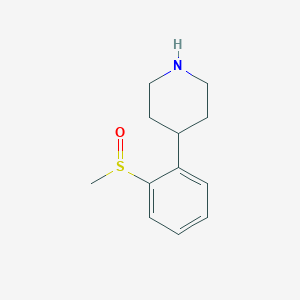
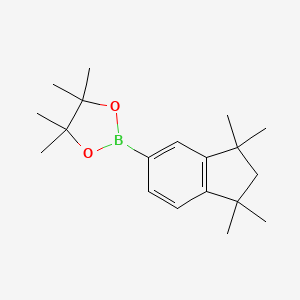
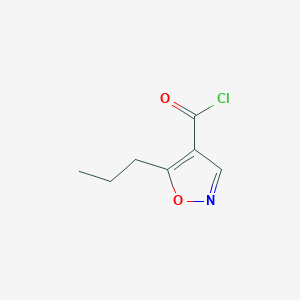
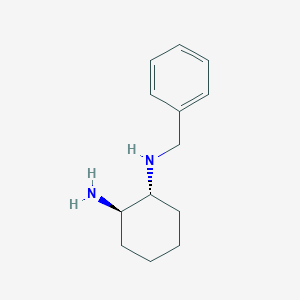
![8,9-Dihydro-7h-pyrrolo[3',4':3,4]pyrazolo[1,5-b][1,2,4]triazine](/img/structure/B8704217.png)

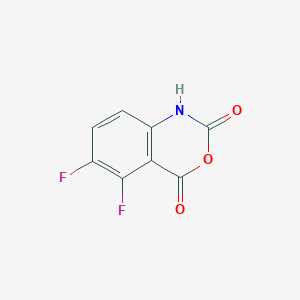
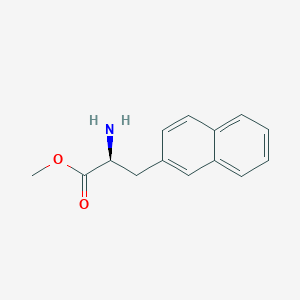
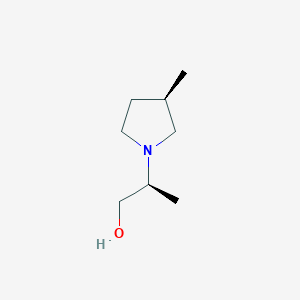
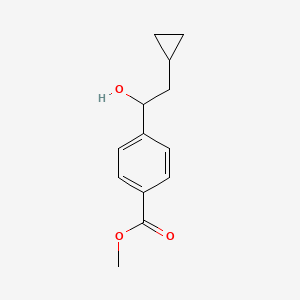
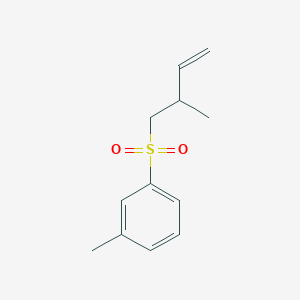
![1-[2-(Ethylamino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B8704270.png)

